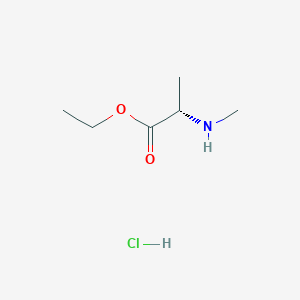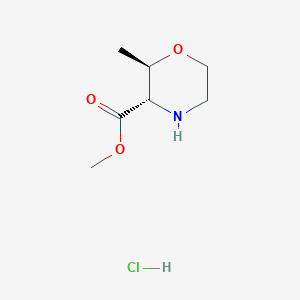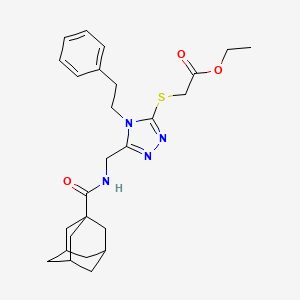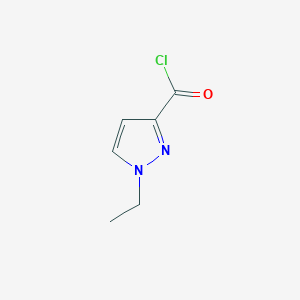![molecular formula C22H25ClN4O3S B2581739 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-4-氯丁酰胺 CAS No. 886888-52-4](/img/structure/B2581739.png)
N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-4-氯丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide is a useful research compound. Its molecular formula is C22H25ClN4O3S and its molecular weight is 460.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
含有苯并咪唑核的化合物,如 ,已被发现具有良好的抗菌活性 . 它们有可能被用于开发新的药物来对抗病原体的抗菌耐药性 .
抗癌活性
苯并咪唑衍生物已显示出作为抗癌剂的潜力。 它们已被发现对某些类型的癌细胞(如乳腺癌细胞系)具有抗增殖作用 .
抗炎活性
据报道,苯并咪唑衍生物还具有抗炎特性 . 这使得它们成为开发新型抗炎药物的潜在候选药物。
抗病毒活性
含有苯并咪唑核的化合物已显示出抗病毒活性 . 它们可能被用于开发新的抗病毒药物。
NLRP3 炎症小体的抑制
类似于 的化合物已被发现抑制 NLRP3 炎症小体,这是一种参与免疫反应的蛋白质复合物 . 这可能被用于治疗与免疫系统相关的疾病。
降压活性
苯并咪唑衍生物已被发现具有降压活性 . 它们可能被用于开发治疗高血压的新药。
质子泵抑制活性
含有苯并咪唑核的化合物已被发现具有质子泵抑制活性 . 这使得它们成为开发治疗酸反流和胃溃疡等疾病的新药的潜在候选药物。
驱虫活性
据报道,苯并咪唑衍生物还具有驱虫(抗寄生虫)特性 . 这使得它们成为开发治疗寄生虫感染的新药的潜在候选药物。
作用机制
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds is known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The benzimidazole ring is known to bind with DNA, inhibiting DNA replication and transcription processes . Additionally, the compound has been shown to inhibit elastase, an enzyme involved in the breakdown of elastin, which is crucial for maintaining the elasticity of tissues . The sulfonyl group enhances the compound’s ability to form hydrogen bonds, facilitating its interaction with various proteins and enzymes.
Cellular Effects
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide has significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by binding to DNA and inhibiting transcription factors. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide involves several key interactions at the molecular level. The benzimidazole ring binds to DNA, inhibiting replication and transcription processes . The piperidine moiety interacts with various proteins, altering their conformation and activity. The sulfonyl group forms hydrogen bonds with enzymes, inhibiting their catalytic activity. These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.
Dosage Effects in Animal Models
The effects of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and modulates gene expression . At higher doses, toxic effects can be observed, including damage to tissues and organs . Threshold effects have been noted, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its therapeutic potential .
Metabolic Pathways
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide within cells and tissues are facilitated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by its ability to bind to plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy and specificity .
属性
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S/c23-13-3-6-21(28)24-17-7-9-18(10-8-17)31(29,30)27-14-11-16(12-15-27)22-25-19-4-1-2-5-20(19)26-22/h1-2,4-5,7-10,16H,3,6,11-15H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMSIJIADAZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B2581662.png)

![3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2581667.png)


![(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2581673.png)

![Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate](/img/structure/B2581675.png)
amine hydrochloride](/img/structure/B2581676.png)
![Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2581678.png)

